(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 119008-53-6
VCID: VC20749651
InChI: InChI=1S/C13H19N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1
SMILES: CC1CCC(N1CC2=CC=CC=C2)C
Molecular Formula: C13H19N
Molecular Weight: 189.3 g/mol

(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine

CAS No.: 119008-53-6

VCID: VC20749651

Molecular Formula: C13H19N

Molecular Weight: 189.3 g/mol

* For research use only. Not for human or veterinary use.

(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine - 119008-53-6

Description

Overview of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine

(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine is a chiral compound that belongs to the class of pyrrolidine derivatives. Its unique structure features a five-membered pyrrolidine ring with a benzyl group attached at the nitrogen atom and two methyl groups located at the 2 and 5 positions of the ring. The stereochemistry of this compound is denoted by the (2R,5R) configuration, which is critical for its biological activity and chemical behavior.

Synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring: The initial step often includes the reaction of appropriate precursors to form the pyrrolidine backbone.

  • Substitution Reactions: Subsequent reactions introduce the benzyl and methyl groups at designated positions on the pyrrolidine ring.

  • Chiral Resolution: Enantioenriched forms can be obtained through resolution methods involving chiral acids or other chiral auxiliaries.

  • Continuous Flow Processes: In industrial applications, continuous flow synthesis may be employed to enhance yield and efficiency.

Biological Activity

The biological activity of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine is significantly influenced by its chiral nature:

  • Enzyme Interaction: The compound interacts with various enzymes and receptors due to its specific three-dimensional configuration, which allows it to fit into active sites effectively.

  • Potential Therapeutic Applications: Its ability to modulate enzyme activity or receptor signaling pathways indicates potential applications in pharmacology and medicinal chemistry.

Research Findings

Recent studies have highlighted various aspects of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine:

  • Catalytic Reactions: Research has demonstrated its use in catalytic reactions involving metal complexes where the chirality plays a crucial role in determining reaction pathways and product distributions .

  • Asymmetric Syntheses: The compound has been employed in asymmetric syntheses, showcasing its utility in creating enantioenriched products .

CAS No. 119008-53-6
Product Name (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
IUPAC Name (2R,5R)-1-benzyl-2,5-dimethylpyrrolidine
Standard InChI InChI=1S/C13H19N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1
Standard InChIKey KKRNGUFZPFNIFS-VXGBXAGGSA-N
Isomeric SMILES C[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C
SMILES CC1CCC(N1CC2=CC=CC=C2)C
Canonical SMILES CC1CCC(N1CC2=CC=CC=C2)C
Synonyms (2R-trans)-2,5-Dimethyl-1-(phenylmethyl)pyrrolidine; (-)-N-Benzyl-2,5-dimethyl-_x000B_pyrrolidine; (2R,5R)-2,5-Dimethyl-1-(phenylmethyl)pyrrolidine;_x000B_(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine;
PubChem Compound 10867127
Last Modified Sep 16 2023

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